5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride
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Overview
Description
5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Scientific Research Applications
5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Future Directions
Benzimidazole and its derivatives have been the subject of recent research due to their role as corrosion inhibitors . There is also a pronounced preference for heterocyclic organic compounds, especially those containing nitrogen, sulfur, or oxygen, such as imidazoles, triazoles, thiazoles, benzimidazoles, benzotriazoles, purine, or adenine . This suggests that there could be future research directions exploring the properties and applications of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride and similar compounds.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported as corrosion inhibitors for steels, pure metals, and alloys . They are also known to inhibit α-glucosidase enzyme .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of α-glucosidase inhibition, benzimidazole analogs have been synthesized to identify molecules with α-glucosidase inhibitory potential .
Biochemical Pathways
Benzimidazole derivatives are known to inhibit corrosion, suggesting they may interact with metal oxidation-reduction processes . In terms of biological activity, benzimidazole analogs have been studied for their α-glucosidase inhibitory potential, indicating a role in carbohydrate metabolism .
Result of Action
Benzimidazole derivatives are known to inhibit corrosion, suggesting they may protect metals from corrosive damage . In the context of α-glucosidase inhibition, benzimidazole analogs may help regulate blood glucose levels .
Action Environment
The action environment can significantly influence the efficacy and stability of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride is not well-defined. It is known that benzimidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-chlorobenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-Bromo-1-(2-chloroethyl)benzimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced benzimidazole compounds.
Comparison with Similar Compounds
5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride can be compared with other similar compounds, such as:
5-Bromo-2-chlorobenzimidazole: Similar structure but lacks the ethyl group.
1-(2-Chloroethyl)benzimidazole: Similar structure but lacks the bromine atom.
5-Bromo-1-methylbenzimidazole: Similar structure but has a methyl group instead of the ethyl group.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-(2-chloroethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2.ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;/h1-2,5-6H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHRVHBTPBYDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN2CCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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